1-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic aromatic organic compound . It has a CAS Number of 52834-14-7 and a linear formula of C14H14N2O2 . It is a solid substance stored in dry, room temperature conditions .
Synthesis Analysis
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Physical And Chemical Properties Analysis
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a solid substance . It has a molecular weight of 242.28 . The IUPAC name is 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid .Scientific Research Applications
Anti-inflammatory Activity : A study synthesized 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, including 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, and found it to have significant anti-inflammatory activity, with an ED50 value of 3.5 mg/kg (Nagakura, Ota, Shimidzu, Kawamura, Eto, & Wada, 1979).
Antiproliferative Activity : Synthesis of substituted N-phenyl-1H-indazole-1-carboxamides, including derivatives of 1-Phenyl-1H-indazole, demonstrated antiproliferative activity against various cancer cell lines, particularly effective against colon and melanoma cell lines (Maggio, Raimondi, Raffa, Plescia, Cascioferro, Plescia, Tolomeo, Di Cristina, Pipitone, Grimaudo, & Daidone, 2011).
Corrosion Inhibition : New derivatives, including 1-phenyl-4,5,6,7-tetrahydro-1H-indazole, were evaluated for their ability to inhibit mild steel corrosion in acidic solutions. These derivatives demonstrated potential as eco-friendly corrosion inhibitors (Ansari, Manssouri, Mohamed, Lakbaibi, & Mohamed, 2015).
Analgesic Activity : Compounds such as 1-phenyl-1H-indazole derivatives were synthesized and found to have analgesic activity superior to acetylsalicylic acid in mice, with some also exhibiting anti-inflammatory activity in rats (Mosti, Sansebastiano, Fossa, Schenone, & Mattioli, 1992).
Antioxidant Properties : Tetrahydroindazole derivatives, including those related to 1-phenyl-1H-indazole, were synthesized and showed moderate antioxidant activity, demonstrating potential for applications in oxidative stress-related conditions (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is swallowed or comes into contact with skin or eyes .
Future Directions
properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-3,7-8,10H,4-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBVBTYRFINFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611707 | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | |
CAS RN |
14714-06-8 | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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